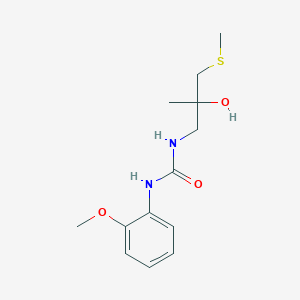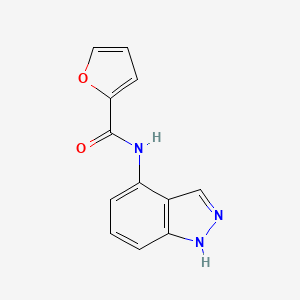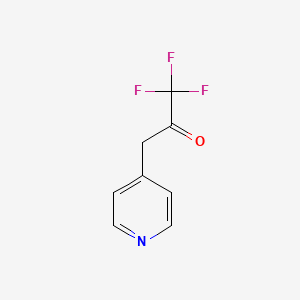![molecular formula C25H23FN4O2S2 B2447992 3-benzyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1252892-89-9](/img/structure/B2447992.png)
3-benzyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a thieno[3,2-d]pyrimidin-4-one ring, a piperazine ring, and a benzyl group . It also contains a fluorophenyl group and a sulfanyl group. These groups could potentially give the compound a variety of chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would include a thieno[3,2-d]pyrimidin-4-one ring, a piperazine ring, and a benzyl group. The fluorophenyl group and the sulfanyl group would also contribute to the overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a fluorophenyl group could influence its polarity and solubility .Scientific Research Applications
Antimicrobial Activity : Some derivatives of thieno[3,2-d]pyrimidin-4-one, similar in structure to the chemical , have been synthesized and evaluated for antimicrobial activity. These compounds were found to possess high antimicrobial activity against several microorganism strains, highlighting their potential in treating bacterial infections (Yurttaş et al., 2016).
Anticancer Potential : A series of new pyrido[1,2-a]pyrimidin-4-one derivatives, structurally similar to the target compound, demonstrated antiproliferative effects against various human cancer cell lines. Among them, specific compounds showed good activity on all tested cell lines except one, suggesting their potential as anticancer agents (Mallesha et al., 2012).
Structure-Activity Relationship in Anticancer Agents : A study synthesized and evaluated the antitumor activity of new derivatives of thieno[3,2-d]pyrimidine. The findings suggest that several newly synthesized compounds displayed potent anticancer activity, comparable to doxorubicin, a well-known chemotherapy drug (Hafez & El-Gazzar, 2017).
Monoamine Oxidase Inhibition : A study on derivatives of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl, which is structurally related to the query compound, showed selective monoamine oxidase A inhibitory activity. This indicates potential use in treatments involving neurotransmitter regulation, such as depression (Kaya et al., 2017).
Mechanism of Action
Future Directions
The future directions for research on this compound would depend on its potential applications. If it’s being studied as a potential drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .
properties
IUPAC Name |
3-benzyl-2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylthieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O2S2/c26-19-6-8-20(9-7-19)28-11-13-29(14-12-28)22(31)17-34-25-27-21-10-15-33-23(21)24(32)30(25)16-18-4-2-1-3-5-18/h1-10,15H,11-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFQDRLUXQCERH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSC3=NC4=C(C(=O)N3CC5=CC=CC=C5)SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2447913.png)

![3-[(2-Methylpropan-2-yl)oxycarbonyl]-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B2447915.png)



![8-(2-((2,4-dimethylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2447921.png)

![N-(2-methoxyphenyl)-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2447925.png)
![Ethyl 4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2447926.png)
![N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2447928.png)


